molecular formula C24H19N7O2S2 B12362216 N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine

N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine

Cat. No.: B12362216
M. Wt: 501.6 g/mol
InChI Key: GSQPUIKFYBXKSB-PGUFJCEWSA-N
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Description

N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes might include:

    Formation of the Thiazolo[5,4-c]pyridine Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.

    Formation of the Thieno[3,2-d]pyrimidine Ring: This might be achieved through a condensation reaction involving a thiophene derivative and a suitable amine.

    Coupling Reactions: The final steps would involve coupling these heterocyclic rings with the benzoxazole moiety, possibly through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine and thiazole rings.

    Reduction: Reduction reactions could target the oxo group or the pyridine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is being investigated as a pharmaceutical agent, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through a combination of computational modeling, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

    N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine: This compound is unique due to its specific combination of heterocyclic rings.

    Other Heterocyclic Compounds: Similar compounds might include those with thiazole, pyridine, or benzoxazole rings, but lacking the specific combination and substitution pattern of the target compound.

Uniqueness

The uniqueness of this compound lies in its complex structure, which could confer unique chemical and biological properties not found in simpler molecules.

Properties

Molecular Formula

C24H19N7O2S2

Molecular Weight

501.6 g/mol

IUPAC Name

N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine

InChI

InChI=1S/C24H19N7O2S2/c32-35-10-7-17-21(35)22(27-14-4-5-15-19(11-14)33-13-26-15)30-24(29-17)31-9-6-16-20(12-31)34-23(28-16)18-3-1-2-8-25-18/h1-5,8,11,13H,6-7,9-10,12H2,(H,27,29,30)/t35-/m1/s1

InChI Key

GSQPUIKFYBXKSB-PGUFJCEWSA-N

Isomeric SMILES

C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)[S@](=O)CC5

Canonical SMILES

C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)S(=O)CC5

Origin of Product

United States

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